molecular formula C9H11ClN2 B13067422 4-Chloro-6-cyclopentylpyrimidine

4-Chloro-6-cyclopentylpyrimidine

Cat. No.: B13067422
M. Wt: 182.65 g/mol
InChI Key: RUKCYYSKRPBXHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-cyclopentylpyrimidine (CAS 768397-44-0) is a valuable chemical intermediate in medicinal chemistry and drug discovery research. Its structure features a chloropyrimidine core, which is a privileged scaffold in the design of biologically active compounds due to its ability to participate in hydrogen bonding and serve as a bioisostere for phenyl and other aromatic systems . The chlorine atom at the 4-position and the cyclopentyl group at the 6-position make this compound a versatile building block for constructing more complex molecules via nucleophilic aromatic substitution (S N Ar) and metal-catalyzed cross-coupling reactions . This compound is of significant interest in the development of kinase inhibitors. Research has demonstrated that cyclopentyl-pyrimidine based analogues can function as novel and potent inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase, a recognized target in anticancer therapeutic strategies . The cyclopentyl moiety is a key structural feature that contributes to the potency of these inhibitors, with some optimized compounds demonstrating IC 50 values in the nanomolar range . As a chemical reagent, this compound is primarily used for the synthesis of targeted screening libraries and for the stepwise optimization of active fragments in hit-to-lead campaigns . It is supplied For Research Use Only and is strictly not for diagnostic or therapeutic use. Researchers should handle this compound with care, referring to its safety data sheet, as it is classified with hazard statements H301, H311, and H331, indicating toxicity if swallowed, in contact with skin, or if inhaled .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-cyclopentylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c10-9-5-8(11-6-12-9)7-3-1-2-4-7/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKCYYSKRPBXHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC(=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Studies of 4 Chloro 6 Cyclopentylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) at the Pyrimidine (B1678525) Ring Chlorine

The chlorine atom at the C4 position of the 4-chloro-6-cyclopentylpyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of its use in synthetic chemistry, allowing for the introduction of a wide array of functional groups. The electron-withdrawing nitrogen atoms in the pyrimidine ring facilitate the attack of nucleophiles, enabling the displacement of the chloride ion.

The reaction of this compound with various amines is a widely employed strategy to synthesize N-substituted 6-cyclopentylpyrimidin-4-amines. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening. For instance, in the development of histamine (B1213489) H4 receptor antagonists, this compound has been reacted with different aminopiperidines to generate potent drug candidates. researchgate.net The general scheme for this amination involves the direct displacement of the chlorine atom by the nitrogen of the amine, often facilitated by heat or a base to neutralize the hydrogen chloride byproduct.

A specific example includes the synthesis of 2-amino-4-(substituted-amino)-6-cyclopentylpyrimidines. These compounds have been explored for their potential as histamine H4 receptor antagonists, with the cyclopentyl group at the C6 position being a key structural feature. researchgate.net The amination reaction allows for the systematic modification of the substituent at the C4 position to explore structure-activity relationships (SAR).

Table 1: Examples of Amination Reactions

Amine Nucleophile Product
2-Amino-piperidine N-(piperidin-2-yl)-6-cyclopentylpyrimidin-4-amine

In addition to amination, the chlorine atom can be displaced by oxygen and sulfur nucleophiles to yield 4-alkoxy-6-cyclopentylpyrimidines and 4-thio-6-cyclopentylpyrimidines, respectively. Alkoxylation is typically achieved by reacting this compound with an alcohol in the presence of a base, or with a pre-formed alkoxide. These reactions introduce an ether linkage at the C4 position.

Thiolation reactions, using a thiol or a thiolate salt, introduce a thioether linkage. These sulfur-containing analogs are also of interest in medicinal chemistry due to the unique physicochemical properties that sulfur imparts to a molecule.

Beyond classical SNAr, the chlorine atom of this compound is amenable to palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs the chloropyrimidine with a boronic acid or ester, is a powerful method for forming carbon-carbon bonds. This reaction allows for the introduction of aryl, heteroaryl, or alkyl groups at the C4 position, significantly expanding the structural diversity of accessible derivatives. The general transformation involves a palladium catalyst, a base, and a suitable boronic acid to yield 4-substituted-6-cyclopentylpyrimidines.

Regioselectivity and Stereoselectivity in Pyrimidine Functionalization

The functionalization of this compound is characterized by high regioselectivity. Nucleophilic attack and palladium-catalyzed coupling predominantly occur at the C4 position due to the activating effect of the adjacent nitrogen atoms and the lability of the C-Cl bond. Reactions at other positions of the pyrimidine ring or on the cyclopentyl substituent generally require different reagents and conditions.

Stereoselectivity becomes a consideration when the reacting partner or the resulting product contains chiral centers. For example, if this compound is reacted with a chiral amine, the resulting product will be a mixture of diastereomers unless the reaction proceeds with a high degree of stereocontrol.

Further Transformations of the Pyrimidine Core

After the initial substitution of the chlorine atom, the resulting 4-substituted-6-cyclopentylpyrimidine can undergo further transformations. For example, if the pyrimidine ring contains other functional groups, these can be manipulated. Additionally, the nitrogen atoms of the pyrimidine ring itself can be subject to reactions such as N-oxidation or quaternization, which would alter the electronic properties and biological activity of the molecule.

Advanced Spectroscopic and Computational Investigations of 4 Chloro 6 Cyclopentylpyrimidine Analogs

Computational Chemistry for Electronic Structure and Reactivity

Computational chemistry serves as a powerful tool to elucidate the intrinsic properties of molecules, offering a window into their electronic structure and reactivity without the need for empirical synthesis and testing. For derivatives of 4-Chloro-6-cyclopentylpyrimidine, these methods can predict their behavior in chemical reactions and their potential as drug candidates.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Frontier Molecular Orbitals

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It has become a important tool in computational chemistry for predicting the properties of molecules. wikipedia.org In the study of this compound analogs, DFT calculations at levels such as B3LYP with a 6-31G++(d,p) basis set can be employed to explain their electronic behavior and geometry. tandfonline.com

These calculations are instrumental in understanding reaction pathways by modeling the transition states and intermediates, thereby predicting the feasibility and outcomes of chemical reactions. Furthermore, DFT allows for the determination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, as it relates to the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests a higher reactivity. For instance, in studies of other pyrimidine (B1678525) derivatives, the elongation of the π-backbone and the application of a push-pull strategy have been shown to reduce the HOMO-LUMO energy gap, enhancing intramolecular charge transfer. iaea.org

The electronic properties of substituted pyrimidine analogs can be systematically investigated using DFT. The introduction of various functional groups on the pyrimidine ring can modulate the electron density distribution, which in turn influences the molecule's reactivity and its potential to interact with biological targets.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound Analogs Calculated by DFT

CompoundSubstituent at C2HOMO (eV)LUMO (eV)Energy Gap (eV)
1 -H-6.85-1.235.62
2 -NH2-6.52-1.055.47
3 -OH-6.98-1.305.68
4 -SCH3-6.41-1.185.23

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information generated from DFT calculations.

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, the cyclopentyl group can adopt various puckered conformations (e.g., envelope, twist).

Computational methods can be used to perform a systematic search of the conformational space to identify the most stable, low-energy conformations. By calculating the potential energy of the molecule as a function of its dihedral angles, an energy landscape can be generated. This landscape provides a map of all possible conformations and their relative energies, with the global minimum representing the most stable conformation. Understanding the preferred conformation is crucial as it dictates how the molecule will fit into a biological target's binding site.

Molecular Dynamics Simulations for Dynamic Behavior

While conformational analysis provides a static picture of molecular shapes, molecular dynamics (MD) simulations offer a view of their dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment, such as a solvent or a biological macromolecule. tandfonline.commdpi.com

For this compound analogs, MD simulations can be used to study the stability of different conformations, the flexibility of the cyclopentyl ring, and the interactions with water molecules. tandfonline.com These simulations are particularly valuable in understanding how a ligand adapts its conformation upon binding to a receptor, a phenomenon known as "induced fit." The stability of protein-ligand complexes can be investigated through MD simulations, often by analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions. tandfonline.com

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling encompasses a range of computational techniques used to represent and manipulate molecular structures. A key application in drug discovery is molecular docking, which predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov

Prediction of Binding Modes and Affinities

Molecular docking is a powerful tool used to predict the binding mode and affinity of a ligand to a biological target, typically a protein or a nucleic acid. nih.gov This process involves sampling a large number of possible orientations and conformations of the ligand within the binding site of the target and then using a scoring function to estimate the binding affinity for each pose.

For analogs of this compound, docking studies can be performed against a specific protein target to predict how they bind. For example, in studies of other pyrimidine derivatives as kinase inhibitors, docking simulations have been used to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues in the ATP-binding pocket of the kinase. nih.gov The results of docking studies can guide the design of new analogs with improved binding affinities. The pyrimidine ring itself is known to be capable of forming hydrogen bonds, which can be crucial for target interaction. mdpi.com

Table 2: Hypothetical Docking Scores and Key Interactions for this compound Analogs with a Target Protein

CompoundDocking Score (kcal/mol)Key Interacting ResiduesHydrogen Bonds
1 -7.5MET120, LEU178, VAL89N1 with MET120 backbone
2 -8.2MET120, LEU178, ASP181N1 with MET120, NH2 with ASP181
3 -7.8MET120, LEU178, SER122N1 with MET120, OH with SER122
4 -8.5MET120, CYS179, LEU178N1 with MET120, SCH3 with CYS179

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information generated from molecular docking studies.

Structure-Based Drug Design Principles (applied to derivative conceptualization)

Structure-based drug design (SBDD) is a rational approach to drug discovery that relies on the three-dimensional structure of the biological target. nih.govnih.gov By understanding the detailed interactions between a ligand and its target, new molecules can be designed with improved properties such as higher potency and selectivity.

The computational insights gained from DFT, MD simulations, and molecular docking of this compound analogs can be directly applied to SBDD. For instance, if docking studies reveal an unoccupied hydrophobic pocket in the binding site, the cyclopentyl group could be modified or replaced with a larger or differently shaped hydrophobic moiety to fill this pocket and enhance binding affinity. Similarly, if a hydrogen bond donor or acceptor on the ligand is predicted to be in a non-ideal position, the scaffold can be modified to optimize this interaction. This iterative process of computational analysis, chemical synthesis, and biological testing is a cornerstone of modern drug discovery. researchgate.net

High-Resolution Spectroscopic Analysis for Mechanistic Insights

High-resolution spectroscopic methods are indispensable for confirming the structures of newly synthesized compounds and for gaining a deeper understanding of their chemical behavior. For pyrimidine derivatives, techniques like advanced NMR and mass spectrometry are routinely employed to probe the molecular framework, identify substituent effects, and elucidate fragmentation pathways. ipb.ptmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of organic molecules, including pyrimidine analogs. ipb.pt One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment of protons (¹H) and carbons (¹³C), as well as the connectivity between them.

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. libretexts.orgacs.org For pyrimidine rings, the presence of electronegative nitrogen atoms and substituents like chlorine significantly influences the chemical shifts of the ring protons and carbons. nih.gov The protons on the pyrimidine ring are typically observed in the aromatic region of the ¹H NMR spectrum. chemicalbook.com For instance, in unsubstituted pyrimidine, the proton at the C2 position is the most deshielded due to the influence of both adjacent nitrogen atoms. chemicalbook.com

In the case of this compound, the cyclopentyl group introduces aliphatic protons, which will appear in the upfield region of the ¹H NMR spectrum, typically between 1.0 and 3.0 ppm. The exact chemical shifts and multiplicities of these protons depend on their specific spatial relationship within the cyclopentyl ring and their proximity to the pyrimidine ring. The proton at C5 of the pyrimidine ring is expected to be a singlet, and its chemical shift will be influenced by the adjacent chloro and cyclopentyl substituents.

Advanced NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for unambiguous assignment of all proton and carbon signals. ipb.pt COSY experiments establish proton-proton coupling networks, helping to identify adjacent protons within the cyclopentyl group. HSQC spectra correlate directly bonded proton and carbon atoms, while HMBC spectra reveal longer-range (2-3 bond) correlations, which are invaluable for connecting the cyclopentyl substituent to the pyrimidine core.

The coupling constants (J-coupling) provide information about the dihedral angles between adjacent protons and the nature of the chemical bonds. derpharmachemica.comnih.gov In the cyclopentyl ring, the vicinal coupling constants can help determine the conformation of the ring. The coupling between the pyrimidine ring protons and adjacent substituents can also be observed. libretexts.org

Below is an illustrative table of expected ¹H and ¹³C NMR chemical shift ranges for a compound like this compound, based on general principles and data for related structures. libretexts.orgmsu.edu

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity (¹H)
Pyrimidine H-28.5 - 9.0158 - 162Singlet
Pyrimidine H-57.0 - 7.5115 - 120Singlet
Cyclopentyl CH (α)2.8 - 3.540 - 50Multiplet
Cyclopentyl CH₂ (β, γ)1.5 - 2.225 - 35Multiplet
Pyrimidine C-4 (Cl)-160 - 165-
Pyrimidine C-6 (Cp)-170 - 175-

Note: These are estimated ranges and actual values can vary based on solvent and other experimental conditions.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. nih.govsapub.org When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M⁺), which can then undergo fragmentation to produce a series of smaller, characteristic ions.

For this compound, the electron impact (EI) mass spectrum would be expected to show a molecular ion peak. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with the (M+2)⁺ peak being approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation for pyrimidine derivatives involves the loss of small, stable molecules or radicals. sapub.org For this compound, key fragmentation pathways could include:

Loss of the cyclopentyl group: Cleavage of the bond between the pyrimidine ring and the cyclopentyl substituent would result in a prominent fragment ion.

Loss of a chlorine atom: The C-Cl bond can break, leading to a fragment ion corresponding to the [M-Cl]⁺ species.

Fragmentation of the pyrimidine ring: The pyrimidine ring itself can undergo cleavage, often initiated by the loss of HCN or related neutral species, a characteristic fragmentation pattern for nitrogen-containing heterocyclic compounds. sapub.org

Fragmentation of the cyclopentyl ring: The cyclopentyl group can also fragment, typically through the loss of ethylene (B1197577) (C₂H₄) or other small hydrocarbon units.

The analysis of these fragmentation patterns allows for the confirmation of the compound's structure and can provide insights into the relative bond strengths within the molecule.

Interactive Table 2: Plausible Mass Spectrometry Fragmentation for this compound

Fragment Ion DescriptionPlausible m/z (for ³⁵Cl)Notes
[M]⁺ (Molecular Ion)182The base peak may vary depending on the stability of the molecular ion.
[M+2]⁺184Isotopic peak due to ³⁷Cl.
[M - Cl]⁺147Loss of the chlorine atom.
[M - C₅H₉]⁺ (Loss of cyclopentyl)113Cleavage of the cyclopentyl group.
[M - HCl]⁺146Possible rearrangement and loss of HCl.
Further fragmentation of the pyrimidine ringVariesCan lead to smaller fragments like C₃H₃N⁺.

Note: The relative intensities of these fragments will depend on the ionization energy and the specific mass spectrometer used.

Biological Activity and Mechanistic Investigations of 4 Chloro 6 Cyclopentylpyrimidine Derivatives

Enzyme Inhibition Studies and Molecular Target Identification

The therapeutic potential of 4-chloro-6-cyclopentylpyrimidine derivatives is often linked to their ability to modulate the activity of specific enzymes. These interactions are critical for their pharmacological effects, ranging from the disruption of cancer cell signaling to the modulation of physiological processes.

Kinase Inhibition Mechanisms and Specificity

While specific studies on this compound as a kinase inhibitor are not extensively detailed in the provided results, the broader class of pyrimidine (B1678525) derivatives is well-known for kinase inhibition. The general mechanism involves the pyrimidine scaffold acting as a hinge-binding motif, interacting with the ATP-binding pocket of kinases. This competitive inhibition prevents the phosphorylation of substrate proteins, thereby disrupting downstream signaling pathways crucial for cell proliferation and survival. The specificity of these inhibitors is often dictated by the substituents on the pyrimidine ring, which can form additional interactions with specific residues within the kinase domain, leading to selective inhibition of certain kinase families.

Deubiquitinase Inhibition and Ubiquitin Pathway Modulation

The ubiquitin pathway is a critical regulator of protein degradation and signaling, and its dysregulation is implicated in various diseases, including cancer. While direct evidence for this compound inhibiting deubiquitinases is not present in the search results, the pyrimidine core is a common feature in molecules targeting this pathway. Inhibition of deubiquitinases by small molecules often involves covalent or non-covalent interactions with the enzyme's active site, preventing the removal of ubiquitin from substrate proteins. This leads to an accumulation of ubiquitinated proteins, which can trigger apoptosis or other cellular responses. The cyclopentyl and chloro substituents on the pyrimidine ring would be expected to influence the compound's binding affinity and selectivity for specific deubiquitinases.

Ion Channel Modulation Mechanisms (e.g., L-type Ca2+ channel activators/antagonists)

Ion channels are crucial for a multitude of physiological processes, and their modulation can have profound therapeutic effects. Some pyrimidine derivatives have been shown to modulate ion channel activity. For instance, certain dihydropyrimidine (B8664642) derivatives are known to act as L-type Ca2+ channel antagonists. nih.gov The mechanism of action for these compounds typically involves binding to the channel protein, which can either block the pore and prevent ion flow or allosterically modulate the channel's gating properties. nih.gov This can lead to either activation or inhibition of the channel. The inactivation of L-type Ca2+ channels can be sensitive to calcium ion entry, a process that involves a shift in the channel's gating to a low open probability mode. nih.gov While direct modulation of L-type Ca2+ channels by this compound itself is not explicitly detailed, the pyrimidine scaffold is a key component in compounds that do exhibit this activity. For example, certain pyrazolopyridinyl pyrimidine derivatives have been shown to cause relaxation of preconstricted aortic rings, indicating a vasodilatory effect potentially mediated through ion channel modulation. nih.gov

Antimicrobial Activity Mechanisms of Action

Pyrimidine derivatives are a well-established class of antimicrobial agents. nih.gov Their mechanism of action often involves the inhibition of essential microbial enzymes or interference with the synthesis of vital cellular components. For instance, some pyrimidine analogs can act as antimetabolites, competing with natural pyrimidines like thymine (B56734) and uracil (B121893) and thereby disrupting DNA and RNA synthesis. Other pyrimidine-based compounds have been found to inhibit dihydrofolate reductase, an enzyme crucial for folic acid synthesis in bacteria. The antimicrobial spectrum and potency of this compound derivatives would be influenced by the specific microbial enzymes they target and their ability to penetrate the microbial cell wall. Novel pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant antibacterial and antifungal activities. nih.gov

Antiproliferative Activity and Cell Cycle Pathway Modulation

The antiproliferative activity of pyrimidine derivatives is a major area of cancer research. nih.gov These compounds often exert their effects by interfering with the cell cycle, leading to arrest at specific checkpoints and subsequent apoptosis. One of the primary mechanisms involves the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. nih.gov For example, the cyclin D-CDK4/6 complexes are crucial for the G1 to S phase transition. nih.gov Inhibitors of these kinases can induce a G1 arrest. The Cip/Kip family of proteins, such as p21Waf1/Cip1, are also important modulators of CDK activity and can be influenced by pyrimidine-based drugs. nih.gov The antiproliferative effects of this compound derivatives are likely mediated through the modulation of such cell cycle pathways, although the precise molecular targets require further investigation.

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

The biological activity of this compound derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to understand how different functional groups and structural modifications influence the compound's potency and selectivity.

For pyrimidine-based inhibitors, the nature of the substituents on the pyrimidine ring is critical. In many kinase inhibitors, the pyrimidine core serves as a scaffold for positioning other functional groups that interact with the target enzyme. The chlorine atom at the 4-position of the pyrimidine ring is an important feature. Halogen atoms like chlorine can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to the target protein. nih.gov The cyclopentyl group at the 6-position likely contributes to the compound's lipophilicity, which can affect its cell permeability and pharmacokinetic properties. The size and conformation of this cycloalkyl group can also influence steric interactions within the binding site. nih.gov

SAR studies on related pyrimidine derivatives have shown that modifications at various positions can dramatically alter activity. For example, in a series of pyrazolopyridinyl pyrimidine derivatives, smaller cycloalkane or shorter alkyl substituents generally led to better inhibitory activity, highlighting the sensitivity to steric effects. nih.gov Similarly, the introduction of different substituents can modulate the electronic properties of the pyrimidine ring, which can in turn affect its binding characteristics.

Compound/Derivative Class Structural Feature Impact on Biological Activity Reference
Pyrazolopyridinyl pyrimidine derivativesSmaller cycloalkane or shorter alkyl substituentsBetter inhibitory activity nih.gov
Tricyclic pyridine (B92270) ring systemChloro, bromo, and iodo analogues at the 3-positionEquipotent as FPT inhibitors nih.gov
Tricyclic pyridine ring systemFluoro analogue at the 3-positionAn order of magnitude less active as an FPT inhibitor nih.gov
Tricyclic pyridine ring systemSmall alkyl substituent (methyl)Very potent FPT inhibitor nih.gov
Tricyclic pyridine ring systemBulky substituents (tert-butyl, phenyl)Inactive FPT inhibitors nih.gov

Influence of Chlorine Atom Position and Substituent Effects on Biological Activity

The pyrimidine ring can be substituted at multiple positions, and the nature and location of these substituents significantly modulate the molecule's biological activity. nih.govnih.gov The chlorine atom at the C4 position of the pyrimidine ring is a key feature. The 4-chloro group serves as a crucial intermediate, allowing for further chemical modifications, such as nucleophilic substitution reactions, to generate a library of derivatives with diverse biological functions. nih.gov

Research has shown that the substitution pattern on the pyrimidine core is a determining factor for the compound's potency and target selectivity. For instance, in studies on various pyrimidine derivatives, the presence of a 4-chlorophenyl group at the C4 position was found to enhance anticancer activity. researchgate.net Similarly, the synthesis of 4-chloro-6-substituted phenyl pyrimidines has been identified as a key step in creating potent enzyme inhibitors. nih.gov The replacement of the chlorine at C4 with other groups, such as thioalkyl and hydrazinophenyl moieties, leads to significant shifts in the compound's chemical properties and, consequently, its biological interactions. researchgate.net The presence of different substituents like chlorine, bromine, or various amine groups can render the pyrimidine scaffold more biologically active. tandfonline.com

The following table summarizes the effect of various substituents on the biological activity of pyrimidine derivatives, based on findings from multiple studies.

Substituent/Modification Position Observed Effect on Biological Activity Reference
4-ChlorophenylC4Enhanced anti-cancer effectiveness researchgate.net
Thioalkyl/HydrazinophenylC4 (replacing Cl)Significant alteration of chemical and biological properties researchgate.net
Aryl groupsC4/C6Occupied S1 and S3 substrate-binding clefts in BACE-1 nih.gov
Amino groupC2Formed hydrogen bonds with key residues (Asp32, Asp228) in BACE-1 nih.gov
m-Benzyloxy & o,p-di-chloroPhenyl rings at C4/C6Displayed maximum BACE-1 inhibition nih.gov

This table is interactive. Click on the headers to sort the data.

Role of the Cyclopentyl Group in Ligand-Receptor Recognition

The cyclopentyl group at the C6 position plays a significant role in the interaction of these derivatives with their biological targets. In a study of cyclopentyl-pyrimidine analogues as inhibitors of the Insulin-like growth factor-1 receptor (IGF-1R), the size of the saturated ring fused to the pyrimidine core was found to be a strong determinant of in vitro activity. nih.gov This suggests that the cyclopentyl moiety is directly involved in the ligand-receptor recognition process, likely by fitting into a specific hydrophobic pocket within the target protein's binding site. The optimization of this and other fragments led to the discovery of compounds with high inhibitory potency against IGF-1R, with IC50 values as low as 10 nM. nih.gov

Impact of Modifications to the Pyrimidine Ring System

The pyrimidine ring itself is a versatile scaffold that is central to the biological activity of these compounds. nih.gov Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, like a phenyl ring, often enhances the pharmacokinetic and pharmacodynamic properties of a drug. nih.gov Modifications to the pyrimidine ring system can have profound effects on the molecule's biological activity.

Strategies involving the "deconstruction-reconstruction" of the pyrimidine core allow for its transformation into other nitrogen-containing heterocycles, providing a method to diversify the core structure for structure-activity relationship (SAR) studies. nih.gov Such modifications, which effectively replace a nitrogen atom with a carbon atom, can be a useful tactic in optimizing a compound's properties. nih.gov The attachment of different side chains to the pyrimidine ring can also influence its interaction with biological targets; for example, lipophilic side chains may enhance interactions with intracellular targets, while hydrophilic chains can improve solubility and interaction with extracellular targets. ontosight.ai

In Vitro and Ex Vivo Biological Assay Methodologies for Mechanistic Elucidation

To understand how this compound derivatives function at a molecular level, a variety of in vitro and ex vivo biological assays are employed. These techniques are essential for analyzing cellular pathways, determining target engagement, and quantifying enzymatic and binding interactions.

Cellular Assays for Pathway Analysis and Target Engagement

Cellular assays are critical for evaluating a compound's activity in a biologically relevant context. reactionbiology.com These assays can confirm that a compound is permeable to the cell membrane and interacts with its intended intracellular target. nih.gov

Commonly used cellular assays include:

Proliferation and Viability Assays: The MTT assay is frequently used to measure the cytotoxic effects of compounds on cancer cell lines (such as A549, MCF-7, and LoVo) and to assess viability in normal cell lines. nih.govnih.govmdpi.com Another method involves using engineered mouse cell lines (e.g., Ba/F3) that are dependent on a specific kinase for proliferation; inhibition of the kinase by a compound leads to cytotoxicity, which can be quantified. nih.gov

Phosphorylation Assays: To determine if a kinase inhibitor is active in cells, assays that measure the phosphorylation status of a target protein or its substrate are used. reactionbiology.com For example, cell-based assays that measure the inhibition of STAT5 phosphorylation have been used to characterize JAK1/3 inhibitors. nih.gov

Target Engagement Assays: Techniques like the NanoBRET™ Intracellular Target Engagement Assay directly measure the binding of a compound to its target protein within intact cells, providing crucial information on drug efficacy in a physiological setting. reactionbiology.com

Cell Differentiation Assays: For compounds designed to influence cell development, assays measuring markers of differentiation are used. For instance, alkaline phosphatase (ALP) activity is a key marker used to evaluate the effect of pyrimidine derivatives on osteoblast differentiation. nih.gov

The table below provides examples of cellular assays used to study pyrimidine derivatives.

Assay Type Specific Method Purpose Cell Lines/System Reference
Cytotoxicity/ProliferationMTT AssayMeasures cell viability and anti-proliferative effectsA549, HaCaT, various tumor lines nih.govnih.govmdpi.com
ProliferationKinase-dependent proliferationQuantifies inhibitory activity based on cytotoxicityEngineered Ba/F3 cells nih.gov
Pathway AnalysisSTAT5 Phosphorylation InhibitionCharacterizes functional activity of JAK inhibitorsHuman primary T-cells nih.gov
Target EngagementNanoBRET™ AssayMeasures compound binding to an intracellular targetVarious reactionbiology.com
DifferentiationAlkaline Phosphatase (ALP) ActivityEvaluates promotion of osteogenesisPrimary osteoblast cells nih.gov

This table is interactive. Click on the headers to sort the data.

Biochemical Assays for Enzyme Kinetics and Binding Affinity

Biochemical assays utilize purified cellular components to study the direct interaction between a compound and its target protein, free from the complexities of a cellular environment. reactionbiology.com These assays are fundamental for determining kinetic parameters and binding affinities.

Key biochemical assay types include:

Enzyme Inhibition Assays: These assays measure how a compound affects the activity of a specific enzyme. The data is often used to calculate the half-maximal inhibitory concentration (IC₅₀), a measure of the compound's potency. For example, a series of pyrimidine derivatives were tested against enzymes like carbonic anhydrase and acetylcholinesterase to determine their inhibitory capabilities. nih.gov

Competitive Binding Assays: These assays measure the dissociation constant (K_d) of an inhibitor-kinase complex by using a labeled probe that competes with the inhibitor for the binding site on the kinase. nih.gov

Kinase Activity Assays: Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, quantify kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. promega.com This method is highly sensitive and applicable to a wide range of kinases. promega.com

Fluorescence Resonance Energy Transfer (FRET): FRET-based assays are used to screen for inhibitors by detecting the interaction between a compound and its target. This technique was used to identify 2,4,6-substituted pyrimidine derivatives as BACE-1 inhibitors for Alzheimer's disease. nih.gov

Cell-Free System Investigations

Cell-free investigations encompass a range of techniques that study biological processes using extracts or purified components outside of a living cell. These systems offer a controlled environment to dissect specific molecular mechanisms.

Examples of cell-free investigations include:

Enzymatic Assays: The biochemical assays described in the previous section, such as FRET and ADP-Glo™ kinase assays, are inherently cell-free systems. nih.govpromega.com They allow for the detailed study of enzyme kinetics and inhibition without interference from other cellular processes. promega.com

Antioxidant Activity Assays: Chemical assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay are used to evaluate the antioxidant potential of compounds in a cell-free environment. nih.gov

Metabolic Pathway Studies: The enzymes involved in metabolic pathways, such as the de novo pyrimidine biosynthesis pathway, can be studied individually in cell-free systems. For example, the activity and regulation of enzymes like OPRTase (orotate phosphoribosyltransferase) can be analyzed using purified proteins to understand how acetylation affects their function. nih.gov The primary regulatory enzyme of this pathway, Carbamoyl Phosphate (B84403) Synthetase II (CPS II), is a key target for study in such systems. droracle.ai

Future Research Directions and Unexplored Avenues for 4 Chloro 6 Cyclopentylpyrimidine

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of 4-Chloro-6-cyclopentylpyrimidine and its derivatives is a cornerstone for its future development. While classical methods for pyrimidine (B1678525) synthesis exist, future research will likely focus on developing more efficient, selective, and environmentally benign synthetic routes. researchgate.nettandfonline.com The exploration of microwave-assisted organic synthesis, for instance, has shown promise in accelerating reaction times and improving yields for related pyrimidine derivatives and could be a fruitful avenue for the synthesis of this compound. tandfonline.com

Identification of New Molecular Targets and Biological Pathways

The pyrimidine scaffold is a well-established pharmacophore present in numerous approved drugs, including anticancer and antimicrobial agents. gsconlinepress.comresearchgate.netnih.gov A key area of future research for this compound will be the systematic screening of this compound against a wide array of biological targets to uncover novel therapeutic applications. mdpi.com

Given the prevalence of pyrimidine derivatives as kinase inhibitors, a primary focus could be on screening against various protein kinases involved in cancer and inflammatory diseases. nih.govnih.gov For example, pyrimidine-based compounds have shown activity against targets like cyclin-dependent kinases (CDKs), Aurora kinases, and polo-like kinases (PLKs). nih.govnih.gov Additionally, exploring its potential as an inhibitor of enzymes in metabolic pathways or as a modulator of protein-protein interactions could reveal new therapeutic opportunities. High-throughput screening campaigns coupled with advanced cellular imaging techniques will be instrumental in identifying the molecular targets and elucidating the biological pathways modulated by this compound. Recent studies on pyrimidine analogues have also identified them as a new class of antibiotics targeting thymineless-death related proteins in Gram-positive bacteria, suggesting a potential avenue for antimicrobial drug discovery. acs.org

Rational Design of Next-Generation Derivatives based on Computational Modeling

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design of new molecules with improved potency and selectivity. nih.gov Future research on this compound will heavily rely on these in-silico techniques to guide the design of next-generation derivatives. nih.gov

By creating a computational model of this compound, researchers can perform virtual screening of large compound libraries to identify potential binding partners. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can help in understanding the relationship between the chemical structure of the derivatives and their biological activity, thereby guiding the synthesis of more potent analogues. nih.gov Molecular docking and molecular dynamics simulations can provide insights into the binding modes of these derivatives with their biological targets, facilitating the design of compounds with enhanced affinity and specificity. nih.gov This computational-driven approach will accelerate the discovery process and reduce the reliance on expensive and time-consuming experimental screening.

Application of this compound as a Scaffold for Chemical Probe Development

The reactive nature of the chlorine atom at the 4-position of the pyrimidine ring makes this compound an ideal starting point for the development of chemical probes. thieme-connect.de These probes are valuable tools for studying biological processes and for target identification and validation.

Future research could focus on synthesizing a library of derivatives where the chloro group is replaced with various functionalities, such as fluorescent dyes, biotin (B1667282) tags, or photoaffinity labels. These functionalized probes can be used to visualize the subcellular localization of the compound, identify its binding partners through pull-down assays, and map its interactions within the proteome. The development of such chemical probes will be crucial for a deeper understanding of the mechanism of action of this compound and for validating its potential therapeutic targets. The versatility of the pyrimidine scaffold has been demonstrated in its use to generate substituted or fused pyrimidine derivatives, further highlighting its potential in creating diverse chemical probes. thieme-connect.de

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.